molecular formula C20H15Cl2NOS B4587022 N-(2,5-dichlorophenyl)-4-[(phenylthio)methyl]benzamide

N-(2,5-dichlorophenyl)-4-[(phenylthio)methyl]benzamide

Cat. No.: B4587022
M. Wt: 388.3 g/mol
InChI Key: POTJGQVINURAMI-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-[(phenylthio)methyl]benzamide is a useful research compound. Its molecular formula is C20H15Cl2NOS and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0251407 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One key area of investigation has been the synthesis of related compounds, where researchers have developed new derivatives and analyzed their structural properties. For instance, the synthesis and characterization of acylthioureas, including derivatives with dichlorophenyl substituents, have been explored for their potential anti-pathogenic activities, showcasing the versatility of these compounds in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Similarly, the structural analysis of N-(4-methylphenyl)benzamide and related derivatives highlights the importance of understanding the conformational aspects and molecular interactions of these compounds (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).

Antimicrobial and Anticancer Applications

Research has also focused on the potential biomedical applications of related benzamide derivatives. Studies on the anticancer activity of substituted N-(phenyl)benzamides have shown promising results against various cancer cell lines, indicating the potential of these compounds in therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Furthermore, the development of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, derived from similar chemical frameworks, has demonstrated significant antimicrobial activities, further emphasizing the broad utility of these compounds in addressing microbial resistance (Patel & Shaikh, 2011).

Material Science and Polymerization

In material science, the controlled radical polymerization of acrylamides containing phenylalanine moiety, analogous to the structural motifs in benzamide derivatives, has been studied for the synthesis of polymers with specific properties (Mori, Sutoh, & Endo, 2005). These investigations highlight the potential of such compounds in developing new materials with tailored characteristics.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NOS/c21-16-10-11-18(22)19(12-16)23-20(24)15-8-6-14(7-9-15)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTJGQVINURAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.